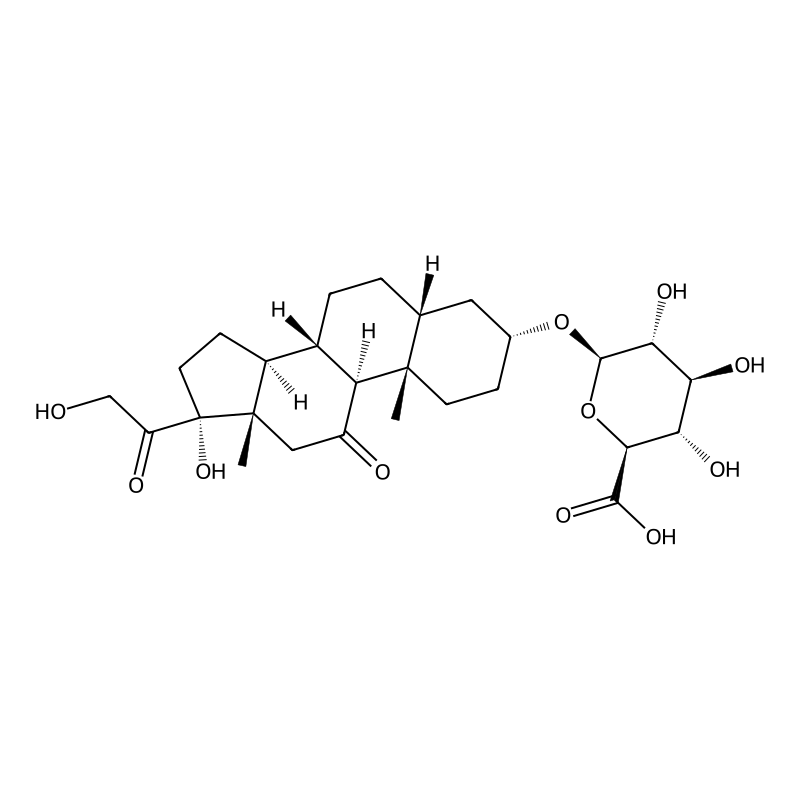

Tetrahydrocortisone 3-Glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Tetrahydrocortisone 3-Glucuronide is a metabolite derived from the steroid hormone tetrahydrocortisone, which is itself a reduced form of cortisol. This compound plays a significant role in the metabolism of corticosteroids, particularly in the context of glucuronidation, a process that enhances the solubility of hydrophobic compounds for excretion via urine. Tetrahydrocortisone 3-Glucuronide is characterized by its glucuronic acid moiety, which is conjugated at the 3-position of the tetrahydrocortisone structure. The chemical formula for Tetrahydrocortisone 3-Glucuronide is C27H42O11, and it has a molecular weight of approximately 542.62 g/mol .

Additionally, tetrahydrocortisone can be further metabolized through oxidation processes to yield other metabolites, including tetrahydrocortisol and allo-tetrahydrocortisol, which are also significant in clinical assessments of adrenal function .

The synthesis of Tetrahydrocortisone 3-Glucuronide typically involves enzymatic glucuronidation reactions where glucuronic acid is transferred to tetrahydrocortisone. This reaction can be catalyzed by various UDP-glucuronosyltransferases found in liver tissues. In laboratory settings, synthetic pathways may also utilize chemical methods to achieve glucuronidation under controlled conditions using reagents such as uridine diphosphate-glucuronic acid .

Tetrahydrocortisone 3-Glucuronide is primarily used in clinical biochemistry for:

- Assessment of Adrenal Function: It serves as a marker for cortisol metabolism.

- Pharmacokinetics Studies: Understanding how drugs are metabolized through glucuronidation pathways.

- Biomarker Research: Investigating conditions such as Cushing's syndrome or adrenal insufficiency by measuring urinary excretion levels.

Its role in drug metabolism also highlights its importance in pharmacology, particularly concerning drug interactions that may affect glucuronidation processes .

Tetrahydrocortisone 3-Glucuronide shares structural similarities with several other steroid metabolites. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cortisol | C21H30O5 | Primary stress hormone; precursor to tetrahydrocortisone |

| Tetrahydrocortisol | C21H30O4 | Active form involved in stress response |

| Allo-tetrahydrocortisol | C21H30O4 | Isomeric form with distinct biological effects |

| Tetrahydrocortisol Glucuronide | C27H40O11 | Similar glucuronide form with different position of attachment |

Uniqueness: Tetrahydrocortisone 3-Glucuronide is unique due to its specific conjugation at the 3-position, which differentiates it from other metabolites like tetrahydrocortisol and its glucuronides. This specificity influences its role in metabolic pathways and its utility as a biomarker for adrenal function assessment .

Enzymatic Glucuronidation Mechanisms via UDP-Glucuronosyltransferase Isozymes

Tetrahydrocortisone 3-glucuronide represents a critical metabolite in the phase II biotransformation of cortisol and its derivatives, formed through the enzymatic action of UDP-glucuronosyltransferases [10]. The glucuronidation process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the 3-hydroxyl position of tetrahydrocortisone, resulting in the formation of a more hydrophilic conjugate that facilitates excretion [14].

The enzymatic mechanism proceeds through a sequential ordered bi-bi mechanism, where UDP-glucuronic acid serves as the glucuronyl donor and tetrahydrocortisone acts as the acceptor substrate [34]. Human UDP-glucuronosyltransferase enzymes, particularly those of the 2B subfamily, demonstrate significant activity toward steroid substrates including tetrahydrocortisone [4] [7]. Research has demonstrated that the two human allelic variants UGT2B7H (268) and UGT2B7Y (268) conjugate both 5α- and 5β-tetrahydrocortisone epimers [4] [7].

Multiple UDP-glucuronosyltransferase isoforms contribute to tetrahydrocortisone glucuronidation, with varying degrees of efficiency and substrate specificity [13]. The process involves membrane-bound enzymes localized to the endoplasmic reticulum, where they catalyze the conjugation reaction in the presence of appropriate cofactors [11]. Kinetic analyses reveal that UDP-glucuronosyltransferase 2B7 polymorphisms glucuronidate mineralocorticoids with a 5.5- to 20-fold higher affinity than glucocorticoids [4].

The glucuronidation reaction results in the formation of glucuronide conjugates that are significantly more polar than their parent compounds, enhancing their solubility in aqueous environments and facilitating elimination through renal and biliary routes [6] [14]. This conjugation process represents a major detoxification pathway for steroid hormones and their metabolites [38].

Hepatic vs. Extrahepatic Biotransformation Pathways

The biotransformation of tetrahydrocortisone to its 3-glucuronide occurs through both hepatic and extrahepatic pathways, with distinct tissue-specific patterns of enzyme expression and activity [17]. Hepatic glucuronidation represents the predominant pathway for tetrahydrocortisone 3-glucuronide formation, with the liver serving as the primary site of UDP-glucuronosyltransferase 2B7 expression [17] [14].

Examination of constitutive expression patterns demonstrates that UDP-glucuronosyltransferase 2B7 gene transcripts are most intensely observed in liver and kidney tissues, with liver being the most prominent [17]. Lower levels of UDP-glucuronosyltransferase 2B7 gene expression are found in large and small intestines, adipose tissue, brain, muscle, ovary, and uterus [17]. This tissue distribution pattern indicates that while hepatic metabolism predominates, significant extrahepatic biotransformation occurs in multiple organ systems [15].

The hepatic pathway involves high-capacity, high-efficiency enzymatic systems capable of processing substantial quantities of steroid substrates [14]. Hepatocytes express multiple UDP-glucuronosyltransferase isoforms, creating redundant pathways that ensure efficient clearance of tetrahydrocortisone and related metabolites [37]. Research demonstrates that hepatic expression of UDP-glucuronosyltransferase 2B7 is controlled by hepatocyte nuclear factor-4α, which plays an important role in constitutive expression [17].

Extrahepatic biotransformation pathways contribute significantly to overall tetrahydrocortisone 3-glucuronide formation, particularly in tissues with high local concentrations of the parent compound [15]. Renal proximal tubule epithelial cells demonstrate significant UDP-glucuronosyltransferase 2B7 expression, suggesting that mineralocorticoids and glucocorticoids are metabolized in their target tissues [4] [7]. Measurement of aldosterone glucuronidation and normalization with UDP-glucuronosyltransferase 2B protein contents in monkey tissues demonstrate that liver and kidney glucuronidate this hormone with similar velocity [4].

The polarized excretion of glucuronides involves distinct transporters located on basolateral and apical membranes of metabolizing cells [14]. In major metabolic organs such as intestine, liver and kidney, transporters located at the basolateral membrane function as driving forces for glucuronides to be distributed into blood, while hepatic uptake transporters extract extra-hepatic generated glucuronides, limiting their systemic exposure [14].

Substrate Specificity of UDP-Glucuronosyltransferase 2B7

UDP-glucuronosyltransferase 2B7 demonstrates unique specificity for steroid substrates, including tetrahydrocortisone and related metabolites [11] [12]. This enzyme exhibits broad substrate specificity, capable of conjugating various classes of compounds including steroid hormones, fatty acids, and xenobiotics [24]. The enzyme shows particular efficiency in glucuronidating 3,4-catechol estrogens and estriol, suggesting an important role in regulating the level and activity of potent estrogen metabolites [11].

Research findings indicate that UDP-glucuronosyltransferase 2B7 and UDP-glucuronosyltransferase 2B4 both glucuronidate tetrahydroaldosterone, whereas all enzymes tested were inefficient in producing cortisol glucuronide derivatives [4] [7]. This selectivity pattern demonstrates the enzyme's preference for reduced steroid metabolites over the parent hormone cortisol [42]. The substrate specificity extends to both 5α- and 5β-epimers of tetrahydrocortisone, indicating tolerance for stereochemical variations at the A-ring [4].

Kinetic characterization reveals that UDP-glucuronosyltransferase 2B7 exhibits atypical kinetics with many steroid substrates [20]. The enzyme demonstrates biphasic kinetic behavior, which may be described by a model with high- and low-affinity binding sites [20]. For morphine glucuronidation, apparent Km values of 0.42 and 8.3 millimolar for morphine-3-glucuronide formation, and 0.97 and 7.4 millimolar for morphine-6-glucuronide formation have been reported [20].

The enzyme's substrate binding site accommodates various structural features of steroid molecules, with particular recognition of hydroxyl groups at specific positions [42]. Studies with steroid enantiomers reveal that UDP-glucuronosyltransferase 2B7 exhibits considerable differences in activity toward stereoisomeric forms, highlighting the importance of three-dimensional substrate recognition [42]. The enzyme demonstrates regioselectivity, preferentially conjugating specific hydroxyl groups based on their chemical environment and accessibility [25].

UDP-glucuronosyltransferase 2B7 polymorphisms significantly influence substrate specificity and catalytic efficiency [4] [8]. The histidine to tyrosine substitution at codon 268 results in two variant forms of the enzyme, with UDP-glucuronosyltransferase 2B7H (268) possessing an 11-fold higher aldosterone glucuronidation efficiency compared to UDP-glucuronosyltransferase 2B7Y (268) [4] [7].

Kinetic Parameters of Cortisol-to-Tetrahydrocortisone-3-Glucuronide Conversion

The conversion of cortisol to tetrahydrocortisone 3-glucuronide involves multiple enzymatic steps with distinct kinetic parameters [29] [30]. The initial reduction of cortisol to tetrahydrocortisone is catalyzed by 5β-reductase enzymes, primarily expressed in the liver and to a lesser extent in testis and colon [28] [29]. This reduction step exhibits Michaelis-Menten kinetics with tissue-specific variations in enzyme activity [31].

Research demonstrates that 5β-reductase activity varies significantly among individuals and physiological conditions [29]. The A-ring reduction quotients reflecting 5β-reductase activity show considerable interindividual variability, with ratios of 5β-tetrahydrocortisol to cortisol and 5β-tetrahydrocortisone to cortisone serving as indicators of enzyme activity [29]. Studies in patients with polycystic ovary syndrome reveal that both hyperandrogenic insulin-resistant and hyperandrogenic groups had higher absolute excretion rates of 5β-tetrahydrocortisol and 5β-tetrahydrocortisone levels compared to controls [29].

The subsequent glucuronidation of tetrahydrocortisone by UDP-glucuronosyltransferase 2B7 follows complex kinetic patterns [35]. Aldosterone glucuronidation by human liver microsomes and human kidney cortical microsomes exhibits Michaelis-Menten kinetics with derived kinetic parameters showing mean Km values of 509 ± 137 and 367 ± 170 micromolar, respectively [35]. The corresponding Vmax values are 1075 ± 429 and 1110 ± 522 picomoles per minute per milligram, respectively [35].

| Kinetic Parameter | Human Liver Microsomes | Human Kidney Cortical Microsomes |

|---|---|---|

| Km (μM) | 509 ± 137 | 367 ± 170 |

| Vmax (pmol/min/mg) | 1075 ± 429 | 1110 ± 522 |

| CLint (μL/min/mg) | 2.36 ± 1.12 | 3.91 ± 2.35 |

Recombinant UDP-glucuronosyltransferase 2B7 demonstrates specific kinetic parameters for steroid glucuronidation [35]. For aldosterone 18β-glucuronidation, the enzyme exhibits a Km value of 367 micromolar and Vmax value of 43 picomoles per minute per milligram [35]. These parameters indicate moderate affinity but significant catalytic capacity for steroid substrates [33].

XLogP3

Dates

Explore Compound Types